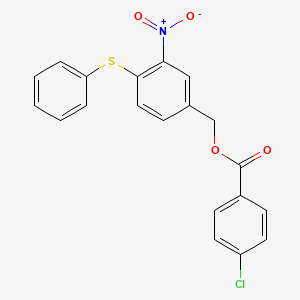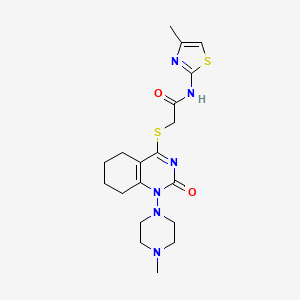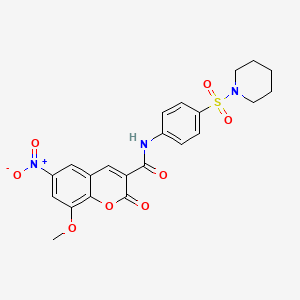![molecular formula C26H41NO2 B2382143 (1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one CAS No. 25650-68-4](/img/structure/B2382143.png)
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one is a steroidal alkaloid derived from the Fritillaria species, a traditional Chinese medicinal herb. It is known for its pharmacological properties, particularly its ability to inhibit cholinesterase activity, making it a compound of interest in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ebeiedinone involves the extraction of alkaloids from the bulbs of Fritillaria species. The process typically includes:
Extraction: The bulbs are dried and powdered, followed by extraction using solvents like methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques to isolate ebeiedinone.
Purification: Further purification is achieved using methods like recrystallization or ultra-performance liquid chromatography (UPLC).
Industrial Production Methods
Industrial production of ebeiedinone follows similar extraction and purification processes but on a larger scale. Advanced techniques like UPLC coupled with mass spectrometry (MS) are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ebeiedinone.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of ebeiedinone with modified pharmacological properties .
Aplicaciones Científicas De Investigación
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases due to its cholinesterase inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in traditional medicine .
Mecanismo De Acción
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one exerts its effects primarily by inhibiting the activity of cholinesterase enzymes. This inhibition leads to an increase in acetylcholine levels, which can enhance neurotransmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are related to cholinergic signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Verticine
- Verticinone
- Peimisine
- Imperialine
Uniqueness
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one is unique due to its specific inhibitory effects on cholinesterase enzymes, which are more potent compared to other similar steroidal alkaloids. This makes it a valuable compound for research in neurodegenerative diseases and other conditions involving cholinergic dysfunction .
Propiedades
IUPAC Name |
(1S,2S,6R,9R,11S,14R,15R,18R,20R,23S,24R)-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41NO2/c1-15-3-5-17-9-16-4-6-19-20(22(16)14-27(17)13-15)11-23-21(19)12-25(29)24-10-18(28)7-8-26(23,24)2/h15-24,28H,3-14H2,1-2H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRWLXAPKHHLM-CIEKDEBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C[C@@H]3CC[C@H]4[C@@H]([C@H]3CN2C1)C[C@@H]5[C@@H]4CC(=O)[C@H]6[C@]5(CC[C@H](C6)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Ebeiedinone and what kind of compound is it?
A1: Ebeiedinone is a steroidal alkaloid first isolated from the bulbs of Fritillaria ebeiensis var. purpurea. [] It is classified as a cevanine alkaloid due to its characteristic structural features. []
Q2: Can you elaborate on the structural characteristics of Ebeiedinone?
A2: While the exact molecular formula and weight are not explicitly stated in the provided abstracts, Ebeiedinone is identified as (25S)-20-deoxy-5α-cevanin-3α-o1-6-one. [] Its structure was elucidated using physical methods and confirmed through X-ray crystallography. [] It's important to note that Ebeiedinone possesses a hydroxyl group, as evidenced by research on derivatization using 1-naphthoyl chloride. []
Q3: How is Ebeiedinone quantified in biological samples?
A3: Several analytical techniques have been employed for the analysis of Ebeiedinone. A sensitive and selective ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method has been developed for determining Ebeiedinone concentrations in mouse blood. [] This method proved valuable in pharmacokinetic studies of the compound. [] Additionally, High Performance Liquid Chromatography coupled with Diode Array Detector and Evaporative Light Scattering Detector (HPLC-DAD-ELSD) has been used to determine the content of Ebeiedinone in total alkaloid extracts. [] For improved sensitivity in analyzing various parts of Fritillaria thunbergii, LC-LTQ-Orbitrap MSn has been utilized. []
Q4: What is the bioavailability of Ebeiedinone and how is it administered?
A4: Studies in mice have shown that Ebeiedinone has an absolute bioavailability of 30.6%. [] The pharmacokinetics of the compound were investigated following both intravenous (0.5 mg/kg) and oral administration (2, 4, and 8 mg/kg). [] This suggests that Ebeiedinone can be absorbed through the gastrointestinal tract, although its oral bioavailability is relatively low.
Q5: Could you elaborate on the applications of UPLC-QTOF-MS in relation to Ebeiedinone?
A6: While not explicitly mentioned in the context of Ebeiedinone specifically, UPLC-QTOF-MS has been identified as a valuable tool for discovering potential quality markers of Fritillariae thunbergii bulbus in pneumonia studies. [] This technology's high sensitivity and ability to provide accurate mass measurements could potentially be applied to further investigate the pharmacological properties and metabolic fate of Ebeiedinone in future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2382064.png)
![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2382066.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)

![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)

![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)


![(E)-1-(methylsulfonyl)-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2382081.png)
![6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2382082.png)

